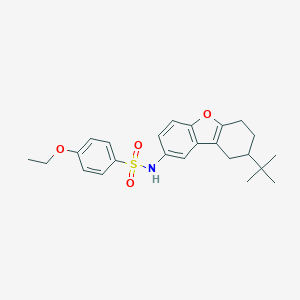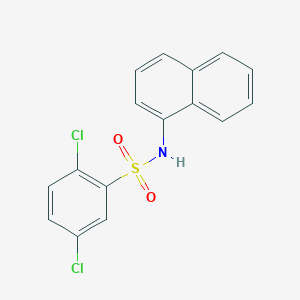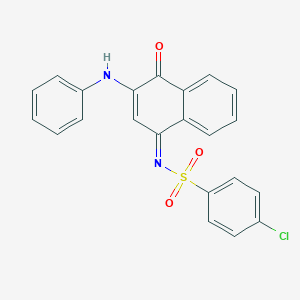![molecular formula C21H14N2O3S B281759 N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as NSC745887 and has been studied for its ability to inhibit the growth of cancer cells and its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of NSC745887 is not fully understood, but research has shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. This process involves the activation of caspase enzymes, which play a key role in the destruction of cancer cells.
Biochemical and Physiological Effects:
NSC745887 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to inhibit the activity of certain enzymes that play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
NSC745887 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have good stability and solubility in various solvents. However, one limitation of this compound is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on NSC745887. One area of interest is the development of more potent analogs of the compound that can be used in cancer treatment. Another area of interest is the study of the compound's mechanism of action, which could provide insights into the development of new cancer therapies. Finally, research is needed to determine the safety and efficacy of NSC745887 in human clinical trials.
Méthodes De Synthèse
NSC745887 can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with a series of reagents to form the desired compound. The synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
NSC745887 has been extensively studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition to its anti-cancer properties, NSC745887 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammation.
Propriétés
Formule moléculaire |
C21H14N2O3S |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C21H14N2O3S/c24-21-16-9-4-8-15-19(12-11-18(22-21)20(15)16)27(25,26)23-17-10-3-6-13-5-1-2-7-14(13)17/h1-12,23H,(H,22,24) |
Clé InChI |
RBFGDXMYZRFHMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281678.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)

![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)

